Formation of the pyridazinone ring: A common strategy involves constructing the pyridazinone ring using appropriately substituted starting materials. For example, 1-[(pyrazol-3-yl)methyl]pyridazin-6-ones have been synthesized starting from ethyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)-3-oxobutanoate. []
Functionalization of the pyridazinone core: Once the core pyridazinone structure is formed, various functional groups can be introduced at different positions to modulate its properties. This can include alkylation, acylation, halogenation, or the introduction of other heterocyclic moieties. [, ]
Planarity of the pyridazinone ring: Crystal structure analysis of related compounds indicates that the pyridazinone ring generally adopts a planar conformation. [, , ]
Substituent effects on conformation: The conformation of the molecule can be influenced by the nature and position of substituents on the pyridazinone ring and the acetate side chain. [, ]
Intermolecular interactions: Crystal structures of derivatives often reveal intermolecular interactions like hydrogen bonding and π-π stacking, contributing to the packing arrangement within the crystal lattice. [, , ]
Formyl peptide receptor agonism: 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones have shown agonist activity towards formyl peptide receptors, suggesting a potential mechanism involving interaction with these receptors. []
Phosphodiesterase 4 inhibition: 2‐(3,4‐dialkoxyphenyl)‐2‐(substituted pyridazin‐3‐yl)acetonitriles have demonstrated PDE4 inhibitory activity, potentially by binding to the catalytic domain of the enzyme. []
Medicinal Chemistry: Pyridazinone derivatives have emerged as attractive targets in medicinal chemistry due to their diverse biological activities. For example, compounds containing the pyridazinone moiety have been investigated for their potential as anti-inflammatory, analgesic, and anti-ulcerogenic agents. [] Furthermore, they have demonstrated potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), [] phosphodiesterase 4 (PDE4), [] and histone methyltransferase EZH2. [] These findings highlight the potential of pyridazinones, including Methyl 2-(pyridazin-3-yl)acetate derivatives, as valuable scaffolds for developing novel therapeutics.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: